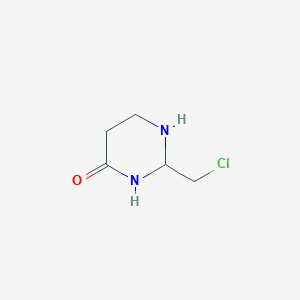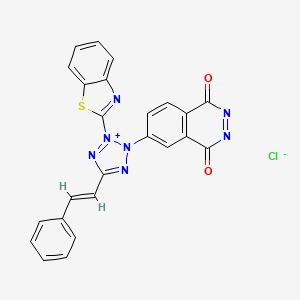
BPST Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in biochemical assays due to its ability to produce a single, well-defined formazan upon reduction . This compound is notable for its application in histochemical studies and its role as a redox indicator.
Preparation Methods
BPST Chloride can be synthesized through various methods. One common synthetic route involves the reaction of benzothiazole derivatives with styryl compounds and phthalhydrazide under specific conditions to form the tetrazolium salt. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BPST Chloride undergoes several types of chemical reactions, including:
Reduction: This compound is reduced to its corresponding formazan, which is a colored compound used in various assays.
Substitution: The chloride ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed from these reactions are typically formazans and substituted tetrazolium salts.
Scientific Research Applications
BPST Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BPST Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by dehydrogenase enzymes, which transfer electrons to the tetrazolium ring, resulting in the formation of a colored formazan product . The molecular targets are primarily the enzymes involved in cellular respiration and metabolic pathways.
Comparison with Similar Compounds
BPST Chloride is similar to other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). this compound is unique due to its specific structure, which allows for the formation of a single, well-defined formazan . This property makes it particularly useful in quantitative assays where precise measurement is crucial.
Similar Compounds
- MTT
- XTT
- NBT (Nitroblue tetrazolium)
- INT (Iodonitrotetrazolium chloride)
This compound stands out due to its high specificity and reliability in producing consistent results in biochemical assays.
Properties
Molecular Formula |
C24H14ClN7O2S |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
6-[3-(1,3-benzothiazol-2-yl)-5-[(E)-2-phenylethenyl]tetrazol-3-ium-2-yl]phthalazine-1,4-dione;chloride |
InChI |
InChI=1S/C24H14N7O2S.ClH/c32-22-17-12-11-16(14-18(17)23(33)27-26-22)30-28-21(13-10-15-6-2-1-3-7-15)29-31(30)24-25-19-8-4-5-9-20(19)34-24;/h1-14H;1H/q+1;/p-1/b13-10+; |
InChI Key |
ZSYNTRKJNYOBOI-RSGUCCNWSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)N=NC6=O.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)N=NC6=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


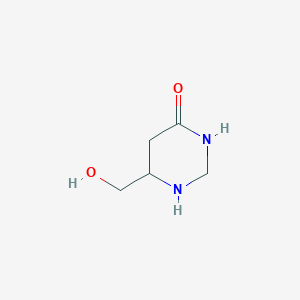
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
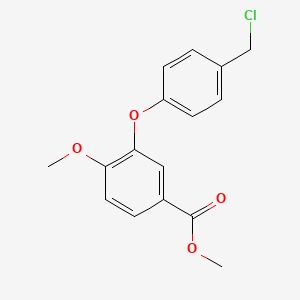
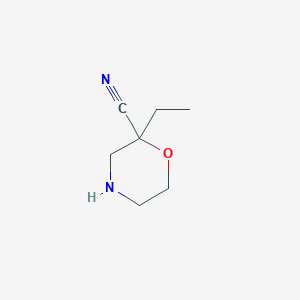
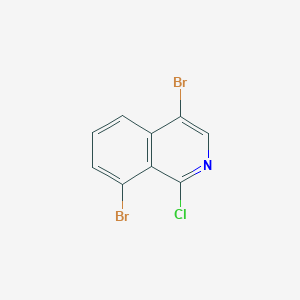
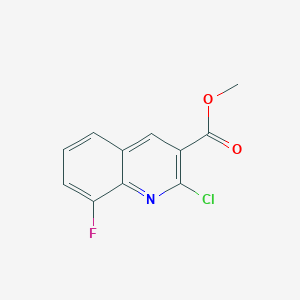
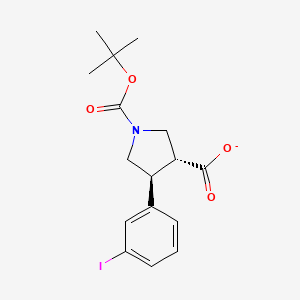

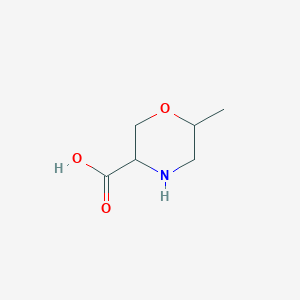

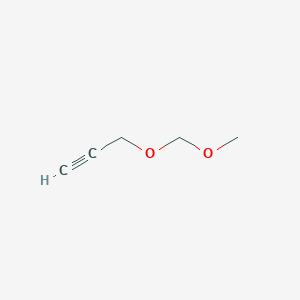
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
